1,3,5-Tris(3-diphenylphosphorylphenyl)benzene
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Overview
Description
1,3,5-Tris(diphenylamino)benzene derivatives are used as hole transport materials in perovskite solar cells . They have high hole mobility, low electron affinity, and high ionic potential .
Synthesis Analysis
A series of multicoordinate 1,3,5-tris(functionalised-phenylethynyl)benzenes was synthesized, and coordination polymers were constructed from these organic linkers and copper ions in high yields . Nickel-catalyzed polycondensation reactions of 1,3,5-tris(p-chlorophenyl)benzene with secondary cyclic and acyclic amines afforded the corresponding triarylamines in good yields .Molecular Structure Analysis
The ground state geometry, frontier molecular orbital (FMO), photoelectric properties, reorganization energies, and the absorption spectra of 1,3,5-Tris(diphenylamino)benzene derivatives were investigated using density functional theory (DFT) and TD/DFT procedures at B3LYP/6-311G level .Chemical Reactions Analysis
The carbonization of the linkers of 1,3,5-tris(functionalised-phenylethynyl)benzenes afforded a microporous carbon that shows type I adsorption–desorption .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,5-Tris(diphenylphosphino)benzene include a boiling point of 705.7±55.0 °C at 760 mmHg, a vapor pressure of 0.0±2.2 mmHg at 25°C, and an enthalpy of vaporization of 99.6±3.0 kJ/mol .Scientific Research Applications
OLED Applications
1,3,5-Tris(diphenylphosphoryl)benzene (TPO) has been successfully designed and synthesized as a high triplet energy electron transporting material. This material forms an efficient exciplex with tris(4-carbazoyl-9-ylphenyl)amine (TCTA), leading to triplet up-conversion and delayed fluorescence. It's used in solution-processed white phosphorescent OLEDs with low turn-on voltage and high power efficiency, indicating its potential as a host material for low-cost OLEDs (Ban et al., 2016).
Synthesis of Layered Zirconium Phosphonate
1,3,5-Tris(4-phosphonophenyl)benzene has been synthesized for the preparation of a new zirconium phosphonate with a honeycomb-like structure. This structure exhibits remarkable thermal stability and hydrolysis resistance (Taddei et al., 2014).
Antioxidation Mechanism in Ester Oils
1,3,5-Tris(phenylamino) benzene derivatives exhibit better antioxidation ability at elevated temperatures than commercial antioxidants, influenced by their substitution groups. This variation affects molecular structure and electronic effects, making them suitable as antioxidants in ester oils (Changqing et al., 2016).
Applications in Nanoscale Triplatinacyclophanes
1,3,5-Tris[(diphenylphosphoryl)alkyl]benzenes, a type of trifunctional phosphane ligand, are employed in the synthesis of novel cage-structured platinacyclophanes and trinuclear chain-like platinacycles. These structures are formed through self-assembly using platinum(II) complex fragments, demonstrating potential in nanoscale material synthesis (Lindner et al., 2001).
Amorphous Molecular Material Synthesis
Methyl-substituted derivatives of 1,3,5-tris(diphenylamino)benzene form a new class of amorphous molecular materials. They form stable amorphous glasses with glass-transition temperatures around 50 °C, showing promise in materials science (Ishikawa et al., 1992).
Mechanism of Action
Target of Action
Similar compounds like 1,3,5-tris(diphenylamino)benzene are known to interact with perovskite layers in organic electronic devices .
Mode of Action
It’s worth noting that similar compounds, such as 1,3,5-tris(diphenylamino)benzene, undergo a photocyclization reaction in solution, both in the absence and presence of oxygen . The reaction mechanism for the photocyclization of these compounds is different between the deaerated and oxygen-saturated systems .
Biochemical Pathways
It’s known that similar compounds, such as 1,3,5-tris(diphenylamino)benzene, undergo photocyclization reactions . This suggests that the compound may interact with light-sensitive biochemical pathways.
Result of Action
Similar compounds, such as 1,3,5-tris(diphenylamino)benzene, are known to undergo photocyclization reactions, suggesting that they may have light-sensitive properties .
Action Environment
The action of 1,3,5-Tris(3-diphenylphosphorylphenyl)benzene may be influenced by environmental factors such as light and oxygen. For instance, similar compounds like 1,3,5-Tris(diphenylamino)benzene undergo different photocyclization reactions in deaerated and oxygen-saturated systems .
Properties
IUPAC Name |
1,3,5-tris(3-diphenylphosphorylphenyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H45O3P3/c61-64(52-25-7-1-8-26-52,53-27-9-2-10-28-53)58-37-19-22-46(43-58)49-40-50(47-23-20-38-59(44-47)65(62,54-29-11-3-12-30-54)55-31-13-4-14-32-55)42-51(41-49)48-24-21-39-60(45-48)66(63,56-33-15-5-16-34-56)57-35-17-6-18-36-57/h1-45H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDJSWJPDAJENP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC(=C3)C4=CC(=CC(=C4)C5=CC(=CC=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC(=CC=C8)P(=O)(C9=CC=CC=C9)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H45O3P3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
906.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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